

Commercial Suppliers and Technical Guide for 2-Phenylphenol-d5

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Compound of Interest

Compound Name: 2-Phenylphenol-d5

Cat. No.: B051906

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For researchers, scientists, and professionals in drug development, the procurement of high-quality internal standards is a critical step in ensuring the accuracy and reliability of analytical data. **2-Phenylphenol-d5**, a deuterated analog of 2-Phenylphenol, serves as an essential internal standard for mass spectrometry-based quantification of its unlabeled counterpart. This guide provides an in-depth overview of commercial suppliers, their product specifications, and a general protocol for its application.

Commercial Supplier Overview

Several reputable chemical suppliers offer **2-Phenylphenol-d5** for research and development purposes. The following table summarizes the key quantitative data from a selection of these suppliers to facilitate a comparative analysis for procurement.

Supplier	CAS Number	Molecular Weight	Isotopic Purity	Chemical Purity	Format
MedChemExpress	64420-98-0[1]	175.24[2]	Not specified	Not specified	Solid
BIOZOL	64420-98-0[2]	175.24[2]	Not specified	Not specified	Solid
LGC Standards	64420-98-0[3]	Not specified	Not specified	Not specified	Not specified
CDN Isotopes	N/A	179.26[4]	98 atom % D[4]	98%[4]	Solid
BOC Sciences	Not specified	351.36 (as Glucuronide)	Not specified	Not specified	Not specified

Physicochemical Properties

2-Phenylphenol-d5 is the deuterated form of 2-Phenylphenol, an agricultural fungicide.[2][5] The introduction of five deuterium atoms increases the molecular weight, allowing it to be distinguished from the non-labeled analyte in mass spectrometry.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS

The following provides a generalized methodology for the use of **2-Phenylphenol-d5** as an internal standard in a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for the quantification of 2-Phenylphenol in a given matrix (e.g., biological fluid, environmental sample).

1. Materials and Reagents:

- **2-Phenylphenol-d5** (from a reputable supplier)
- 2-Phenylphenol (analytical standard)
- LC-MS grade solvents (e.g., acetonitrile, methanol, water)

- Formic acid or ammonium formate (for mobile phase modification)
- Sample matrix
- Appropriate solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

2. Preparation of Stock and Working Solutions:

- Primary Stock Solutions: Accurately weigh and dissolve 2-Phenylphenol and **2-Phenylphenol-d5** in a suitable organic solvent (e.g., methanol) to prepare individual primary stock solutions of a known concentration (e.g., 1 mg/mL).
- Working Standard Solutions: Prepare a series of working standard solutions of 2-Phenylphenol at different concentrations by serial dilution of the primary stock solution.
- Internal Standard Working Solution: Prepare a working solution of **2-Phenylphenol-d5** at a fixed concentration.

3. Sample Preparation:

- Spiking: Add a known volume of the internal standard working solution to all calibration standards, quality control samples, and unknown samples.
- Extraction: Perform sample extraction using a validated SPE or LLE protocol to remove matrix interferences and concentrate the analyte and internal standard.
- Reconstitution: Evaporate the extracted samples to dryness and reconstitute in the initial mobile phase.

4. LC-MS/MS Analysis:

- Chromatographic Separation: Inject the prepared samples onto an appropriate LC column (e.g., C18) and perform chromatographic separation using a suitable gradient of aqueous and organic mobile phases.
- Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

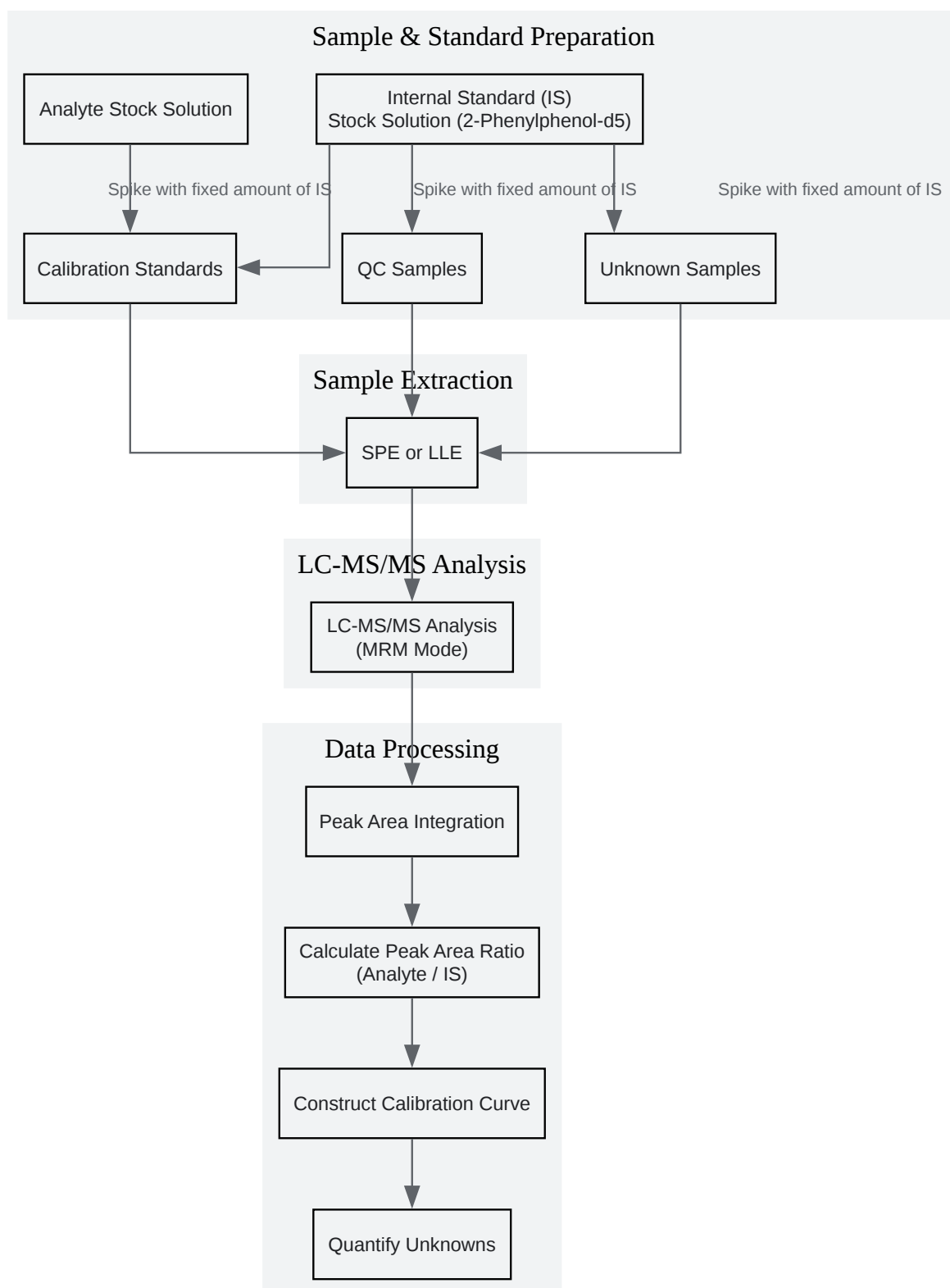
- Optimize the MRM transitions for both 2-Phenylphenol and **2-Phenylphenol-d5**. The precursor ion will be the protonated or deprotonated molecule, and the product ion will be a characteristic fragment.
- The transition for **2-Phenylphenol-d5** will have a higher mass-to-charge ratio (m/z) for the precursor ion compared to 2-Phenylphenol.

5. Data Analysis:

- Quantification: Calculate the peak area ratio of the analyte (2-Phenylphenol) to the internal standard (**2-Phenylphenol-d5**).
- Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Concentration Determination: Determine the concentration of 2-Phenylphenol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow Visualization

The following diagram illustrates the general workflow for using an internal standard in a quantitative analytical experiment.

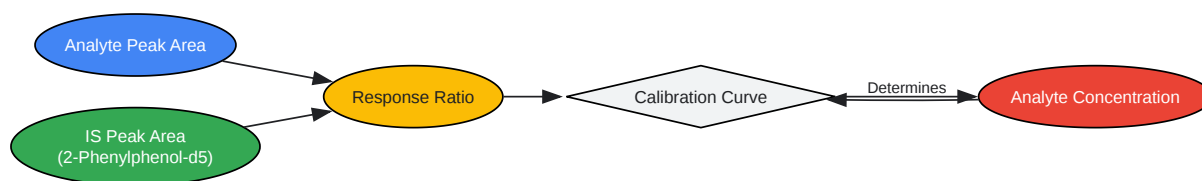


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Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship of Quantification

The following diagram illustrates the logical relationship in the quantification process using an internal standard.



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Caption: Relationship of variables in internal standard quantification.

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